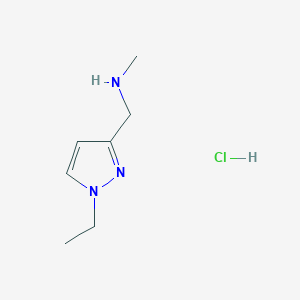

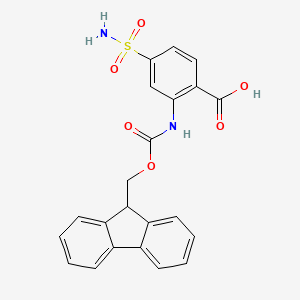

![molecular formula C16H15ClO2S B2492986 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-12-5](/img/structure/B2492986.png)

2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone" involves various strategies, including condensation reactions and the use of N,N-dimethylformamide dimethyl acetal leading to heterocyclization, resulting in compounds like isoflavones and several heterocycles with good yields (Moskvina et al., 2015).

Molecular Structure Analysis

Molecular structure and properties have been explored using techniques such as X-ray diffraction and vibrational spectroscopy, complemented by computational studies. For instance, the molecular structure of a closely related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, was investigated, showing good agreement between experimental and theoretical data (Kumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes the formation of various heterocycles and the use of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds in chemiluminescence studies. These processes often involve oxidation reactions and nucleophilic addition, demonstrating the compound's versatility in organic synthesis (Watanabe et al., 2010).

Physical Properties Analysis

Physical properties, such as crystallinity and thermal stability, have been a subject of study. The crystallographic analysis reveals the compound's solid-state structure and stability under various conditions, providing insights into its potential applications in material science and organic chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity towards sulfur- and oxygen-containing nucleophiles, have been elucidated through experimental and theoretical studies. These investigations offer a comprehensive understanding of the compound's behavior in chemical reactions, aiding in the development of new synthetic methods and materials (Pouzet et al., 1998).

科学的研究の応用

Heterocyclization and Anti-Inflammatory Applications

A study by Moskvina, Shilin, and Khilya (2015) focused on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, leading to heterocyclization producing isoflavone and other heterocycles. These compounds are crucial in pharmaceuticals for their potential biological activities (Moskvina, Shilin, & Khilya, 2015). Similarly, Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and found them to have remarkable anti-inflammatory activity, indicating their potential in therapeutic applications (Karande & Rathi, 2017).

Synthesis and Crystallographic Studies

Harano et al. (2007) investigated the reaction of certain compounds with arylamines, yielding dihydroindolo[1,2-c]quinazoline derivatives, a reaction crucial for the synthesis of complex organic compounds used in various scientific applications (Harano et al., 2007). Kumar et al. (2015) conducted a detailed study on the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, combining experimental approaches like X-ray diffraction with computational methods, highlighting the importance of understanding molecular structures in scientific research (Kumar et al., 2015).

Antimicrobial and Antituberculosis Activity

Wanjari (2020) explored the antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating its potential in combating microbial infections, a significant aspect of medical research (Wanjari, 2020). Manikannan et al. (2010) synthesized pyridine derivatives showing potent antitubercular activity, suggesting their possible role in addressing tuberculosis, a major global health issue (Manikannan et al., 2010).

Electronic Structure and Fluorescent Probes

Toh, Meepripruk, and Rasmidi (2019) conducted a computational study to understand the electronic structure of a related compound, demonstrating the relevance of computational methods in studying the properties of complex molecules (Toh, Meepripruk, & Rasmidi, 2019). Fang et al. (2019) developed a fluorescent on-off probe highly selective to H2S, illustrating the compound's potential in creating sensitive detection systems for biological and environmental monitoring (Fang et al., 2019).

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJHKZZAVJYXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)

![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)

![7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2492919.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide](/img/structure/B2492921.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)

![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)